2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine
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Overview
Description
2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring attached to a dihydroindene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine typically involves the reaction of 2,3-dihydro-1H-indene with pyrrolidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control over reaction parameters such as temperature, pressure, and flow rates .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism by which 2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1H-inden-5-YL)-2-pyrrolidin-1-ylbutan-1-one: This compound shares a similar indene and pyrrolidine structure but differs in the length and substitution of the carbon chain.
2-(2,3-Dihydro-1H-inden-5-YL)pyrrolidine-1-carboxamide: This derivative includes an additional carboxamide group, which can alter its chemical and biological properties
Uniqueness
Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-3-10-6-7-12(9-11(10)4-1)13-5-2-8-14-13/h6-7,9,13-14H,1-5,8H2 |
InChI Key |
PBCKTCJNVQMVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
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